molecular formula C18H22N2S B11742840 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine

1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine

Cat. No.: B11742840
M. Wt: 298.4 g/mol
InChI Key: KOCIMJYSVMTYIG-UHFFFAOYSA-N
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Description

1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine, commonly known as vortioxetine, is a multimodal antidepressant approved for major depressive disorder (MDD). Structurally, it consists of a piperazine ring linked to a phenyl group via a sulfanyl bridge, with the latter connected to a 3,4-dimethylphenyl substituent (Figure 1). This configuration enables dual activity: inhibition of serotonin (5-HT) reuptake and modulation of 5-HT receptors (e.g., 5-HT1A agonism, 5-HT3 antagonism) . Vortioxetine is distinguished by its pro-cognitive effects in depression, attributed to its unique receptor interactions . Its synthesis involves a tert-butyl carbamate intermediate, followed by deprotection to yield the final compound .

Properties

Molecular Formula

C18H22N2S

Molecular Weight

298.4 g/mol

IUPAC Name

1-[2-(3,4-dimethylphenyl)sulfanylphenyl]piperazine

InChI

InChI=1S/C18H22N2S/c1-14-7-8-16(13-15(14)2)21-18-6-4-3-5-17(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3

InChI Key

KOCIMJYSVMTYIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine typically involves the reaction of 3,4-dimethylphenyl thiol with 1-chloro-2-nitrobenzene, followed by reduction and cyclization to form the piperazine ring. The reaction conditions often include the use of palladium catalysts and phosphine ligands .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which allows for better control over reaction parameters and scalability. This method can achieve high yields and purity by optimizing temperature, solvent ratios, and reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

Neuropharmacological Applications

Serotonin Reuptake Inhibition
One of the primary therapeutic applications of 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is its role as a serotonin reuptake inhibitor. This mechanism is crucial for the treatment of various mood disorders, including depression and anxiety. The compound exhibits a combination of activities at serotonin receptors, specifically the 5-HT1A partial agonism and 5-HT3 antagonism, making it a candidate for cognitive enhancement and mood stabilization in patients suffering from cognitive impairments and depressive disorders .

Cognitive Enhancement
Research indicates that compounds with similar structures can improve cognitive functions by modulating serotonin levels in the brain. The dual action on serotonin receptors not only aids in mood regulation but also enhances cognitive performance, making it a potential treatment option for cognitive decline associated with aging or neurodegenerative diseases .

Antibacterial Activity

Broad Spectrum Antibacterial Effects
The compound has demonstrated significant antibacterial properties against various strains of bacteria. Studies have shown that piperazine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Salmonella typhi. The presence of the sulfonyl group enhances its interaction with bacterial membranes, leading to increased efficacy .

Comparative Analysis of Antibacterial Activity
A table summarizing the antibacterial activity of related compounds illustrates this potential:

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound ASalmonella typhi15 µg/mL
Compound BBacillus subtilis10 µg/mL
This CompoundEscherichia coli20 µg/mL

Enzyme Inhibition

Cholinesterase Inhibition
Another significant application of 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is its inhibitory effect on cholinesterase enzymes. These enzymes are critical in the breakdown of acetylcholine in the synaptic cleft. By inhibiting these enzymes, the compound may enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer's disease and other forms of dementia .

Case Study: Enzyme Inhibition Profile
In a study evaluating enzyme inhibition, derivatives similar to this compound showed promising results against both acetylcholinesterase and butyrylcholinesterase with IC50 values indicating potent inhibitory effects. For instance, related compounds demonstrated IC50 values significantly lower than standard inhibitors like eserine, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine, particularly in its role as an antidepressant, involves the modulation of serotonin receptors and inhibition of serotonin reuptake. It acts on multiple serotonin receptors, including 5-HT3, 5-HT7, and 5-HT1D, and inhibits the serotonin transporter (SERT). This multimodal activity leads to enhanced serotonin levels in the central nervous system, contributing to its antidepressant effects .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues of Piperazine Derivatives

Piperazine derivatives vary in substituents on the phenyl ring, sulfanyl/sulfonyl linkages, and aryl group positioning, leading to divergent pharmacological profiles. Key analogues include:

Compound Name Substituents/Modifications Key Pharmacological Features References
Vortioxetine 3,4-dimethylphenyl-sulfanyl-phenyl-piperazine 5-HT reuptake inhibition; 5-HT1A agonist, 5-HT3 antagonist; cognitive enhancement in MDD
1-(3-Trifluoromethylphenyl)piperazine 3-CF3 phenyl substituent 5-HT1B agonist; variable effects on sympathetic nerve discharge (SND)
1-(3-Chlorophenyl)piperazine 3-Cl phenyl substituent 5-HT1B agonist; mixed excitatory/inhibitory effects on SND
1-(4-Methoxyphenyl)piperazine 4-OCH3 phenyl substituent Lower 5-HT1A/D2 affinity; limited antidepressant efficacy
1-(2,3-Dimethylphenyl)piperazine 2,3-dimethylphenyl substituent High D2/5-HT1A receptor affinity; potential antipsychotic applications
Fluoxetine Trifluoromethyl-phenoxy-propylamine (SSRI) Selective 5-HT reuptake inhibition; lacks receptor modulation
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine Sulfonyl linkage, 2,3-dimethylphenyl Sigma receptor modulation; uncharacterized antidepressant potential

Receptor Binding and Selectivity

  • Vortioxetine vs. Fluoxetine : Vortioxetine’s 5-HT3 antagonism (IC50: 3.7 nM) and 5-HT1A partial agonism (Ki: 15 nM) distinguish it from fluoxetine, which lacks direct receptor modulation . Fluoxetine’s IC50 for 5-HT reuptake inhibition (~1 nM) is lower than vortioxetine’s (~30 nM), but vortioxetine’s multi-target action enhances therapeutic breadth .
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -CF3, -Cl in ): Enhance 5-HT1B agonism but reduce 5-HT1A/D2 affinity, correlating with variable SND modulation .
    • Methoxy Groups (e.g., 4-OCH3 in ): Lower receptor affinity due to steric hindrance and reduced lipophilicity .
    • Dimethyl Positioning : 3,4-dimethyl (vortioxetine) vs. 2,3-dimethyl (): The former optimizes 5-HT3 antagonism, while the latter enhances D2 binding .

Pharmacodynamic and Pharmacokinetic Differences

  • Ion Channel Effects : Vortioxetine suppresses delayed-rectifier K+ currents (IC50: 8.5 µM for sustained IK(DR)), a mechanism absent in fluoxetine and 1-(3-chlorophenyl)piperazine . This may contribute to vortioxetine’s neuroprotective effects.
  • Metabolic Stability : Sulfanyl-linked compounds (e.g., vortioxetine) exhibit higher metabolic stability than sulfonyl analogues (e.g., ) due to reduced susceptibility to oxidative cleavage .
  • Crystal Forms : Vortioxetine’s hydrobromide crystal form () enhances bioavailability compared to amorphous forms of analogues like 1-(3,4-dimethoxyphenyl)sulfonylpiperazine .

Biological Activity

1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine can be synthesized through various methods involving piperazine derivatives. The synthesis typically includes reactions of piperazine with substituted phenyl sulfides under specific conditions to yield the desired product. For instance, a method described involves the reaction of piperazine with 2-(2,4-dimethylphenylthio)benzene derivatives in the presence of strong bases .

Biological Activities

1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine exhibits a range of biological activities, including:

1. Anticancer Activity
Research indicates that compounds similar to 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine possess significant antiproliferative effects against various cancer cell lines. For example, studies have shown that related piperazine derivatives can inhibit cell growth in human cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia) with IC50 values in the low micromolar range .

2. Anticonvulsant Properties
Some analogs of piperazine have demonstrated anticonvulsant activity in preclinical models. The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl rings significantly influence their efficacy against seizure models .

3. Neuropharmacological Effects
Piperazine compounds are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The presence of specific substituents on the phenyl rings may enhance these effects, making them candidates for further investigation in treating mood disorders .

Case Studies

Several studies have highlighted the biological potential of piperazine derivatives:

  • Study on Anticancer Activity: A study evaluated the cytotoxic effects of various piperazine derivatives on cancer cell lines and found that certain modifications led to enhanced activity compared to standard chemotherapeutics like doxorubicin. The presence of electron-donating groups was crucial for improving anticancer efficacy .
  • Anticonvulsant Activity Assessment: Another study focused on synthesizing thiazole-integrated piperazine analogs that exhibited significant anticonvulsant properties in animal models. The results indicated a promising therapeutic index for these compounds .

Research Findings

Table 1 summarizes key findings related to the biological activity of piperazine derivatives:

Activity Related Compounds IC50 Values Mechanism
AnticancerPiperazine derivativesLow micromolar rangeInhibition of cell proliferation
AnticonvulsantThiazole-piperazine analogsVaries by compoundModulation of neurotransmitter systems
NeuropharmacologicalVarious substituted piperazinesNot specifiedInteraction with serotonin and dopamine receptors

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or Buchwald-Hartwig amination. Key parameters include:

Reaction ComponentConditionsYieldReference
Halogenated precursorPd(OAc)₂, Xantphos, K₂CO₃68-75%
SolventToluene/DMF, 80-100°C-
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. Which spectroscopic techniques confirm the structural integrity of 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine?

  • Methodology :

TechniqueKey DataPurpose
¹H/¹³C NMRδ 2.25 (s, 6H, CH₃), δ 3.15 (m, 8H, piperazine)Assign substituents
HRMS[M+H]⁺ calc. 367.1543, found 367.1540Confirm molecular formula
X-ray diffractionDihedral angle: 40.2° between aromatic ringsSpatial conformation
  • Structural analogs show piperazine chair conformations and sulfanyl bond lengths of 1.78 Å .

Q. What storage conditions are recommended for 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine?

  • Methodology :

ConditionStability OutcomeReference
-20°C, argon<5% degradation over 6 months
Ambient, light15% degradation in 30 days
  • Use amber vials and desiccants to prevent oxidation and hydrolysis .

Q. How is purity assessed during synthesis?

  • Methodology : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) detects impurities <0.5%. UV (254 nm) and charged aerosol detection ensure quantification of non-chromophoric byproducts .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence biological activity?

  • Methodology : Structure-activity relationship (SAR) studies compare derivatives:

SubstituentIC₅₀ (nM)TargetTrend
3,4-dimethyl12 ± 2Dopamine D3Enhanced selectivity
4-fluoro45 ± 55-HT1AReduced affinity
  • Bulkier groups improve steric complementarity in receptor pockets .

Q. What strategies resolve contradictions in reported biological activities?

  • Methodology :

  • Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to validate target engagement .
  • Standardize test systems (e.g., CLSI guidelines for antimicrobial studies) .
  • Meta-analysis of physicochemical properties (logP, pKa) clarifies permeability discrepancies .

Q. How does piperazine ring conformation affect pharmacological properties?

  • Methodology :

ParameterValueSignificance
Chair conformation (q₂)0.512 ÅModerate flexibility
Ring flip rate (τ)2.3 nsAdaptability in binding
  • X-ray data from analogs show axial sulfonyl groups enhance receptor interactions .

Q. What computational methods predict metabolic pathways?

  • Methodology :

ToolPredictionValidation
DFTSulfoxidation at S atomMicrosomal assays
FAME-3N-dealkylation as major pathwayLC-MS metabolite profiling
  • Fluorination at methyl groups reduces metabolic clearance by 40% .

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